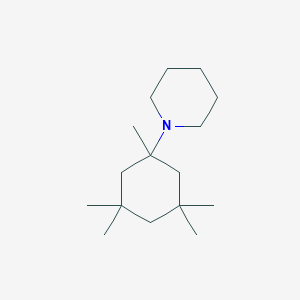
Piperidine, 1-(1,3,3,5,5-pentamethylcyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(1,3,3,5,5-pentamethylcyclohexyl)- is a derivative of piperidine, a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids . The compound features a piperidine ring substituted with a 1,3,3,5,5-pentamethylcyclohexyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine over molybdenum disulfide catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Piperidine derivatives undergo various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form piperidones.
Reduction: Reduction reactions can convert pyridine to piperidine.
Substitution: Substitution reactions are common, where functional groups are introduced onto the piperidine ring.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium in ethanol for reduction .
Major Products
The major products formed from these reactions include substituted piperidines, piperidones, and other functionalized derivatives .
Scientific Research Applications
Piperidine derivatives have extensive applications in scientific research:
Chemistry: Used as building blocks in organic synthesis.
Biology: Serve as intermediates in the synthesis of biologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperidine derivatives involves interaction with various molecular targets and pathways. For instance, piperidine compounds can inhibit crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are essential for cancer cell survival and proliferation . These interactions lead to cell cycle arrest and inhibition of cell migration, contributing to their therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyridine: A six-membered ring with one nitrogen atom, used as a precursor to piperidine.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness
Piperidine, 1-(1,3,3,5,5-pentamethylcyclohexyl)- is unique due to the presence of the pentamethylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and other chemical products .
Properties
CAS No. |
685088-11-3 |
|---|---|
Molecular Formula |
C16H31N |
Molecular Weight |
237.42 g/mol |
IUPAC Name |
1-(1,3,3,5,5-pentamethylcyclohexyl)piperidine |
InChI |
InChI=1S/C16H31N/c1-14(2)11-15(3,4)13-16(5,12-14)17-9-7-6-8-10-17/h6-13H2,1-5H3 |
InChI Key |
CBNNDJDPYKEGJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)N2CCCCC2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid](/img/structure/B12539935.png)
![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
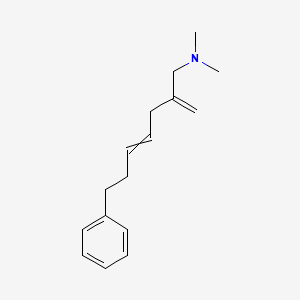
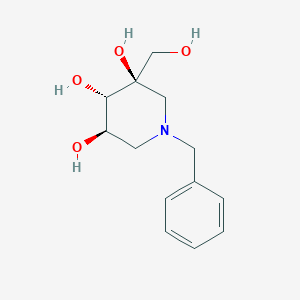
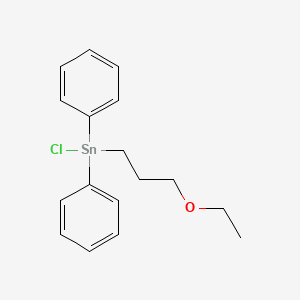

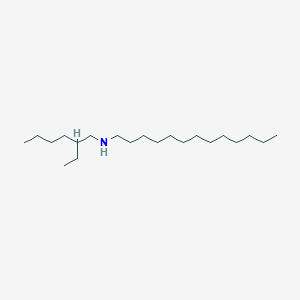
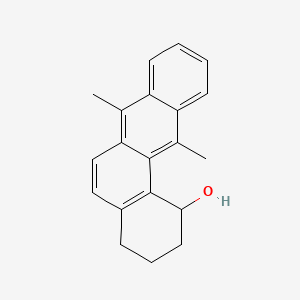
![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
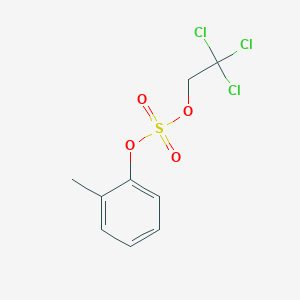
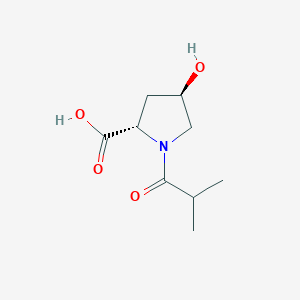
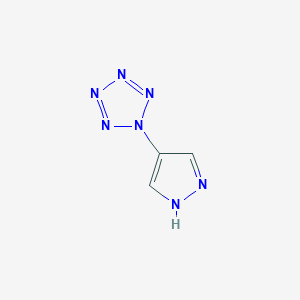
![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
